5-(Trifluoromethyl)-2-(2-(trimethylsilyl)ethynyl)pyridine
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Overview
Description
5-(Trifluoromethyl)-2-(2-(trimethylsilyl)ethynyl)pyridine is a synthetic organic compound that features a pyridine ring substituted with trifluoromethyl and trimethylsilyl ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-2-(2-(trimethylsilyl)ethynyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives that are functionalized at specific positions.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.
Ethynylation: The ethynyl group is introduced using trimethylsilyl acetylene (TMS-acetylene) in the presence of a base such as potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may target the pyridine ring or the ethynyl group, leading to hydrogenated products.
Substitution: The trifluoromethyl and trimethylsilyl groups can be substituted under specific conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic or electrophilic reagents can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine oxides, while reduction could produce hydrogenated pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, influencing the reactivity and selectivity of metal catalysts.
Material Science: Its unique structural properties could be explored for the development of new materials with specific electronic or optical characteristics.
Biology and Medicine
Drug Development: The compound’s structural features might be investigated for potential pharmacological activities, such as enzyme inhibition or receptor binding.
Industry
Chemical Synthesis: It could be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)-2-(2-(trimethylsilyl)ethynyl)pyridine exerts its effects would depend on its specific interactions with molecular targets. For example, in catalysis, it might coordinate with metal centers, altering their electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-ethynylpyridine: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
2-(2-(Trimethylsilyl)ethynyl)pyridine:
Uniqueness
The presence of both trifluoromethyl and trimethylsilyl ethynyl groups in 5-(Trifluoromethyl)-2-(2-(trimethylsilyl)ethynyl)pyridine makes it unique, potentially offering a combination of properties not found in other similar compounds.
Properties
IUPAC Name |
trimethyl-[2-[5-(trifluoromethyl)pyridin-2-yl]ethynyl]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NSi/c1-16(2,3)7-6-10-5-4-9(8-15-10)11(12,13)14/h4-5,8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELVVZZWTHXUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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